molecular formula C12H15N3 B1528519 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine CAS No. 1499364-93-0

5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B1528519
CAS No.: 1499364-93-0
M. Wt: 201.27 g/mol
InChI Key: WPBCCLFAKKPFHH-UHFFFAOYSA-N
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Description

5-Ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine (CAS 1499364-93-0) is a chemical compound with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . It is a solid, research-grade pyrazole derivative that requires cold-chain transportation to preserve its stability and integrity. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. As a 5-aminopyrazole, this compound belongs to a class of heterocycles known for their significant biological and medicinal properties, which have prompted extensive research into their synthesis and applications . Researchers are exploring such systems for their potential as core scaffolds in medicinal chemistry and drug discovery. The compound's structure, featuring an amine functional group at the 4-position of the pyrazole ring, makes it a valuable intermediate for further chemical modifications and the development of novel pharmacologically active molecules. Key chemical identifiers include MDL No. MFCD21773814. The product is currently available for order from global stock. For detailed handling, storage, and safety information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

5-ethyl-1-(4-methylphenyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-3-12-11(13)8-14-15(12)10-6-4-9(2)5-7-10/h4-8H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBCCLFAKKPFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound interacts with reactive oxygen species (ROS), potentially reducing oxidative stress in cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter gene expression profiles, leading to changes in the production of specific proteins involved in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to acetylcholinesterase results in enzyme inhibition, as mentioned earlier. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Biological Activity

5-Ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies, including molecular docking, enzyme inhibition, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4C_{12}H_{16}N_4 with a molecular weight of approximately 216.29 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with biological targets due to its electron-rich nature.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory activity against various enzymes. Molecular docking studies have shown that it effectively binds to prostaglandin synthase, suggesting potential applications in anti-inflammatory therapies. The binding interactions primarily involve hydrogen bonds and hydrophobic interactions, which are crucial for its inhibitory action .

Anticancer Activity

Several studies have evaluated the anticancer properties of pyrazole derivatives, including this compound. In vitro assays demonstrated significant antiproliferative effects on various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The compound exhibited a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, while showing minimal toxicity to normal fibroblast cells .

Table 1: Anticancer Activity of this compound

Cell LineGrowth Inhibition (%)Toxicity to Normal Cells (%)
HepG2 (Liver)54.2580.06
HeLa (Cervical)38.44Not specified

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models, indicating its potential as an anti-inflammatory agent .

Case Studies

In a notable study, researchers synthesized various pyrazole derivatives and assessed their biological activities. Among these, compounds similar to this compound showed promising results in reducing inflammation and exhibiting anticancer properties .

Structure Activity Relationship (SAR)

The structure activity relationship studies highlight that modifications at the N1 position of the pyrazole ring significantly affect the biological activity of the compound. For instance, substituents like alkyl or aryl groups can enhance or diminish the antiproliferative effects observed in cancer cell lines .

Scientific Research Applications

Organic Electronics

One of the prominent applications of 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine is in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs).

Key Points :

  • Dopant/Host Material : The compound can serve as a dopant or host material in OLEDs, enhancing light emission efficiency and stability.
  • Research Findings : Studies have indicated that incorporating this compound into OLED structures significantly improves performance metrics such as brightness and color purity .

Mesoporous Materials

The compound has also been explored for its potential in creating mesoporous materials.

Key Points :

  • Applications in Catalysis : Mesoporous materials are essential in catalysis and adsorption processes. The incorporation of this compound can modify the pore structure and surface properties, leading to enhanced catalytic activity.
  • Nanomaterials Development : Its use in synthesizing nanoclays and other nano-minerals has been documented, contributing to advancements in nanotechnology .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its pharmacological properties.

Key Points :

  • Potential Anticancer Activity : Preliminary studies suggest that derivatives of pyrazole compounds may exhibit anticancer properties. Research is ongoing to evaluate the efficacy of this compound against various cancer cell lines.
  • Mechanism of Action : The mechanism involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation .

Case Study 1: OLED Performance Enhancement

A study conducted on OLED devices incorporating this compound demonstrated a marked improvement in device efficiency. The results showed:

  • Brightness Increase : Up to 30% increase in brightness compared to conventional materials.
  • Lifespan Extension : Enhanced thermal stability led to a longer operational lifespan of the OLEDs.

Case Study 2: Catalytic Applications

In catalytic applications, mesoporous materials synthesized with this compound were tested for their effectiveness in organic reactions:

  • Reaction Yield Improvement : Increased yields were observed in reactions involving Friedel-Crafts acylation.
  • Selectivity Enhancement : The mesoporous structure allowed for better selectivity towards desired products.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and amino group undergo oxidation under controlled conditions.
Key Findings :

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Products : Formation of pyrazole oxides (e.g., N-oxides) or hydroxylated derivatives.

  • Mechanism : Oxidation occurs at the amino group or the pyrazole ring’s nitrogen atoms, depending on reaction conditions.

Reaction TypeConditionsReagentsMajor ProductYieldSource
Ring oxidationAqueous H₂O₂, 60°C30% H₂O₂Pyrazole N-oxide65–75%
Side-chain oxidationAcidic KMnO₄KMnO₄, H₂SO₄Carboxylic acid derivative~50%

Reduction Reactions

The amino group participates in reductive transformations.
Key Findings :

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Products : Reduced intermediates or deaminated derivatives.

Reaction TypeConditionsReagentsMajor ProductNotesSource
Amino group reductionMethanol, RTNaBH₄Deaminated pyrazoleRequires excess reagent

Substitution Reactions

The amino group at the 4-position is highly reactive in nucleophilic substitutions.
Key Findings :

  • Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides.

  • Products : N-alkylated or N-acylated derivatives.

Reaction TypeConditionsReagentsMajor ProductYieldSource
N-AlkylationDCM, 0°CCH₃I, K₂CO₃N-Methyl derivative80–85%
N-AcylationTHF, refluxAcCl, Et₃NN-Acetyl derivative70%

Cyclization Reactions

The compound acts as a precursor in heterocyclic synthesis.
Key Findings :

  • Reagents : Carbonyl compounds (e.g., aldehydes) under acidic or basic conditions .

  • Products : Fused pyrazolo[1,5-a]pyrimidines or triazines.

Reaction TypeConditionsReagentsMajor ProductYieldSource
CondensationEthanol, refluxp-MethoxybenzaldehydeImine intermediate91%

Acid-Base Reactions

The amino group exhibits basicity, forming salts with mineral acids.
Key Findings :

  • Reagents : HCl, HNO₃ .

  • Products : Water-soluble hydrochloride or nitrate salts.

Reaction TypeConditionsReagentsMajor ProductApplicationSource
Salt formationRT, aqueousHClHydrochloride saltImproves solubility

Photochemical Reactions

Limited data suggest sensitivity to UV light, leading to dimerization or decomposition .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications References
This compound 5-Ethyl, 1-(4-methylphenyl), 4-NH₂ C₁₃H₁₇N₃ 201.27 1499364-93-0 High purity (95%); discontinued commercial availability
1-(4-Fluorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine 1-(4-Fluorophenyl), 4-(4-methylphenyl), 5-NH₂ C₁₆H₁₄FN₃ 267.30 1202030-30-5 Fluorine substitution enhances electronic properties; potential bioactive intermediate
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride 5-(Difluoromethyl), 1-(2-methylphenyl), 4-NH₂ C₁₂H₁₂F₂N₃·HCl 279.70 N/A Difluoromethyl group increases lipophilicity; used in R&D for pharmaceuticals/agrochemicals
1-(4-Methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine 5-Isopropyl, 1-(4-methylphenyl), 4-NH₂ C₁₃H₁₇N₃ 215.30 1501926-22-2 Bulkier isopropyl group may influence steric interactions
3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine 3,5-Dimethyl, 1-(4-methylbenzyl), 4-NH₂ C₁₃H₁₇N₃ 215.30 514816-02-5 Benzyl substitution alters π-π stacking potential
5-(4-Methoxyphenyl)-2-methylpyrazol-3-amine 5-(4-Methoxyphenyl), 2-methyl, 3-NH₂ C₁₁H₁₃N₃O 203.24 92469-35-7 Methoxy group enhances solubility; safety data available

Key Trends and Implications

Electronic Effects :

  • Fluorinated derivatives (e.g., 1-(4-fluorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine) exhibit enhanced electron-withdrawing properties, which can improve binding affinity in drug-receptor interactions .
  • The difluoromethyl group in 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride increases metabolic stability and lipophilicity, a common strategy in agrochemical design .

Steric and Solubility Considerations :

  • Bulkier substituents like isopropyl (1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine) may hinder molecular packing, affecting crystallinity .
  • Methoxy groups (5-(4-methoxyphenyl)-2-methylpyrazol-3-amine) improve aqueous solubility, critical for pharmacokinetics .

The ethyl group in the target compound may offer a balance between hydrophobicity and steric demand.

Preparation Methods

Synthesis via Reaction of β-Ketonitriles with Hydrazines

The most versatile and commonly employed method for synthesizing 5-aminopyrazoles, including derivatives like 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine, involves the condensation of β-ketonitriles with hydrazines. This approach is well-documented and provides a regiospecific route to 5-aminopyrazoles with diverse substituents.

Mechanism and Procedure:

  • The terminal nitrogen of the hydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.
  • This intermediate then undergoes intramolecular cyclization by nucleophilic attack of the other nitrogen on the nitrile carbon, yielding the 5-aminopyrazole ring system.
  • The substituents on the hydrazine and β-ketonitrile determine the substitution pattern on the pyrazole ring.

Application to this compound:

  • Using 4-methylphenylhydrazine as the hydrazine component introduces the 4-methylphenyl group at the N-1 position.
  • Employing an ethyl-substituted β-ketonitrile or a suitable β-ketoester derivative can introduce the ethyl group at the C-5 position.
  • The amino group at C-4 is inherent in the product from the cyclization of β-ketonitriles with hydrazines.

Example Data from Literature:

Step Reagents & Conditions Yield (%) Notes
Condensation of β-ketonitrile with 4-methylphenylhydrazine Reflux in ethanol, 16 h 60–96% Regiospecific formation of 5-aminopyrazoles with N-1 substituted by 4-methylphenyl group; ethyl group introduced via β-ketonitrile substituent
Isolation and purification Crystallization from ethanol Product characterized by NMR and IR spectroscopy confirming amino and ethyl substituents

This method is favored for its simplicity, good yields, and the ability to introduce a variety of substituents by selecting appropriate starting materials.

Direct N-Substitution of Pyrazoles Using Primary Amines

An alternative approach involves the direct preparation of N-substituted pyrazoles from primary aromatic amines and diketones or related precursors under mild conditions, without the need for inorganic reagents.

Procedure Highlights:

  • Primary aromatic amine (e.g., 4-methylphenylamine) is reacted with a diketone or β-dicarbonyl compound containing the ethyl substituent.
  • The reaction is typically conducted at moderate temperatures (around 85 °C) in solvents such as DMF.
  • Workup involves extraction and purification by column chromatography.
  • This method allows for the preparation of N-aryl pyrazoles with diverse substituents efficiently.

Representative Example:

Compound Reagents Conditions Yield (%) Characterization
This compound (analogous) 4-methylphenylamine, 3-ethylpentane-2,4-dione, O-(4-nitrobenzoyl)hydroxylamine 85 °C, 1.5 h, DMF ~26% (example for related pyrazole) 1H and 13C NMR, IR, HRMS confirming structure

Though yields may vary, this method offers a direct route to N-substituted pyrazoles and can be optimized for the target compound.

Synthesis via Hydrazone Intermediates and Cyclization

In some protocols, hydrazones formed from the reaction of hydrazines with α-cyano ketones or aldehydes serve as intermediates. These hydrazones can be isolated and then cyclized under reflux or basic conditions to yield 5-aminopyrazoles.

Key Points:

  • Hydrazones exhibit characteristic IR and NMR signals (e.g., C≡N stretch around 2179 cm⁻¹).
  • Cyclization is often performed in ethanol under reflux or with base.
  • This stepwise approach allows for structural characterization of intermediates and fine control over reaction conditions.

This route can be adapted for the preparation of this compound by selecting appropriate hydrazines and α-cyano ketones bearing the desired substituents.

Notes on Structural Characterization and Purity

  • The final compounds are typically characterized by 1H and 13C NMR spectroscopy, confirming the presence of ethyl and 4-methylphenyl groups as well as the amino substituent.
  • IR spectroscopy shows characteristic NH and C=N stretching vibrations.
  • Crystallization from ethanol or chromatographic purification ensures high purity.
  • X-ray crystallography can confirm molecular conformation and hydrogen bonding patterns, as observed in related compounds.

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Advantages Limitations
β-Ketonitrile + Hydrazine Condensation β-ketonitrile with ethyl substituent, 4-methylphenylhydrazine Reflux in ethanol, 16 h High yield, regiospecific, versatile Requires synthesis of β-ketonitrile precursor
Direct N-Substitution from Primary Amines 4-methylphenylamine, diketone with ethyl group, O-(4-nitrobenzoyl)hydroxylamine 85 °C, DMF, 1.5 h Mild conditions, no inorganic reagents Moderate yields, requires chromatographic purification
Hydrazone Intermediate Cyclization α-cyano ketones/aldehydes, hydrazines Reflux in ethanol or basic conditions Allows intermediate isolation, structural control Multi-step, intermediate isolation needed

Q & A

Q. Table 1: Synthetic Route Comparison

MethodReagents/ConditionsYield (%)Purity (HPLC)
CyclocondensationEthanol, 80°C, 12h6295.2
AlkylationDMF, K2CO3, 100°C, 6h7898.5
Microwave-AssistedSolvent-free, 120°C, 30min7197.8

Advanced: How can researchers resolve discrepancies in reported biological activities of pyrazole derivatives through structure-activity relationship (SAR) studies?

Methodological Answer:
Contradictions in biological data (e.g., antimicrobial vs. inactive results) require systematic SAR analysis:

  • Functional Group Variation : Compare analogs with substituents at positions 3, 4, and 5. For example, fluoro or methoxy groups at position 4 enhance antimicrobial activity .
  • Computational Modeling : Use molecular docking to assess binding affinities with targets like bacterial enzymes (e.g., DNA gyrase) .
  • Bioassay Standardization : Control variables such as bacterial strain (Gram-positive vs. Gram-negative) and assay conditions (MIC vs. time-kill studies) to ensure reproducibility .

Q. Table 2: SAR of Pyrazole Derivatives

Substituent PositionActivity (MIC, µg/mL)Target OrganismReference
4-Fluoro2.5 (S. aureus)Gram-positive
3-MethoxyInactiveE. coli
5-Ethyl8.0 (P. aeruginosa)Gram-negative

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, the ethyl group’s triplet at δ 1.2 ppm and aromatic protons at δ 7.3–7.5 ppm .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ = 232.1456) validates molecular formula .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state behavior .

Advanced: What strategies optimize the reaction conditions for introducing specific substituents to enhance biological activity?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of bulky substituents like 4-methylphenyl .
  • Catalyst Selection : Pd/C or CuI catalysts enhance cross-coupling reactions for aryl/heteroaryl substitutions .
  • Temperature Gradients : Lower temperatures (0–25°C) reduce side reactions during sensitive substitutions (e.g., amine alkylation) .

Q. Table 3: Optimization of Ethyl Group Introduction

CatalystSolventTemperature (°C)Yield (%)
NoneEthanol8045
K2CO3DMF10072
NaHTHF068

Advanced: How do crystallographic studies contribute to understanding the molecular interactions of this compound?

Methodological Answer:

  • Hydrogen Bonding Networks : X-ray data reveal intermolecular N–H···N bonds between pyrazole amines and adjacent aromatic rings, stabilizing crystal lattices .
  • Torsion Angle Analysis : Substituent orientation (e.g., dihedral angle between ethyl and 4-methylphenyl groups) impacts binding to biological targets like kinase enzymes .
  • Electron Density Maps : Identify charge distribution, guiding modifications to enhance solubility or target affinity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine
Reactant of Route 2
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine

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